
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of bromine atoms at the 6 and 2 positions, along with a phenyl group at the 3 position, makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- typically involves multiple steps One common method starts with the bromination of 4(3H)-quinazolinone to introduce the bromine atoms at the desired positionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and phase transfer catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous-flow processes and optimization of reaction conditions can enhance the efficiency of the synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common Reagents and Conditions:
Brominating Agents: N-bromosuccinimide (NBS), bromine.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Comparison: 4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl- is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This makes it distinct from other similar compounds, which may have different substitution patterns and functional groups. The unique structure of this compound can lead to different chemical reactivity and biological activities compared to its analogs .
Propriétés
Numéro CAS |
84546-13-4 |
|---|---|
Formule moléculaire |
C15H10Br2N2O |
Poids moléculaire |
394.06 g/mol |
Nom IUPAC |
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2 |
Clé InChI |
GEULXFOKJDAYOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


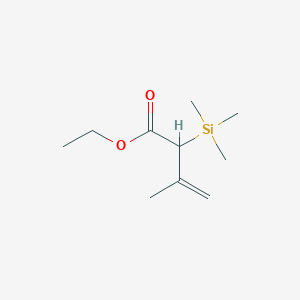
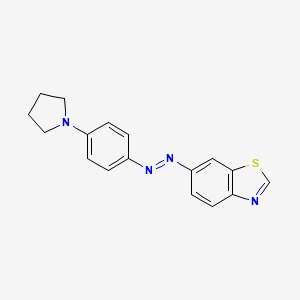
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
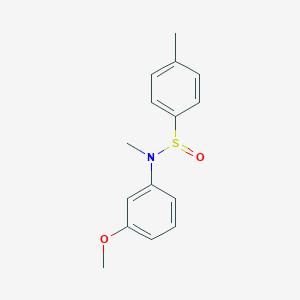
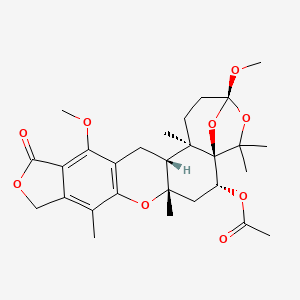
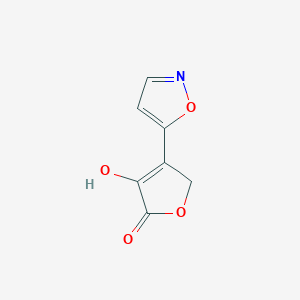
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)


![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)


